

# Spectroscopic Analysis of 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine: A Technical Overview

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## Compound of Interest

Compound Name: 1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine

Cat. No.: B1276019

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data for the compound **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**. Despite a comprehensive search of available scientific literature and databases, specific, experimentally determined  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data (including chemical shifts, multiplicities, and coupling constants) for this precise molecule could not be located.

The synthesis and characterization of the isomeric compound, 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine, has been reported, but detailed spectral assignments for the 4-bromo-3-methyl isomer are not publicly available at this time.

This document will, therefore, outline the expected spectral characteristics based on the chemical structure of **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** and provide a general experimental protocol for acquiring such data.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

While experimentally determined data is unavailable, the expected NMR signals for **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** can be predicted based on its molecular structure and known chemical shift ranges for similar functional groups.

## Structure and Atom Numbering:

To facilitate the discussion of predicted spectral data, a diagram of the molecular structure with atom numbering is provided below.

Caption: Molecular structure of **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** with atom numbering for NMR signal assignment.

Predicted  $^1\text{H}$  NMR Data:

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
H-2, H-6 (Aromatic)	7.5 - 7.8	m	2H
H-5 (Aromatic)	7.3 - 7.5	d	1H
H $\alpha$ (Pyrrolidine, C7, C10)	3.2 - 3.5	t	4H
H $\beta$ (Pyrrolidine, C8, C9)	1.8 - 2.1	m	4H
CH $_3$ (Methyl)	2.4 - 2.6	s	3H

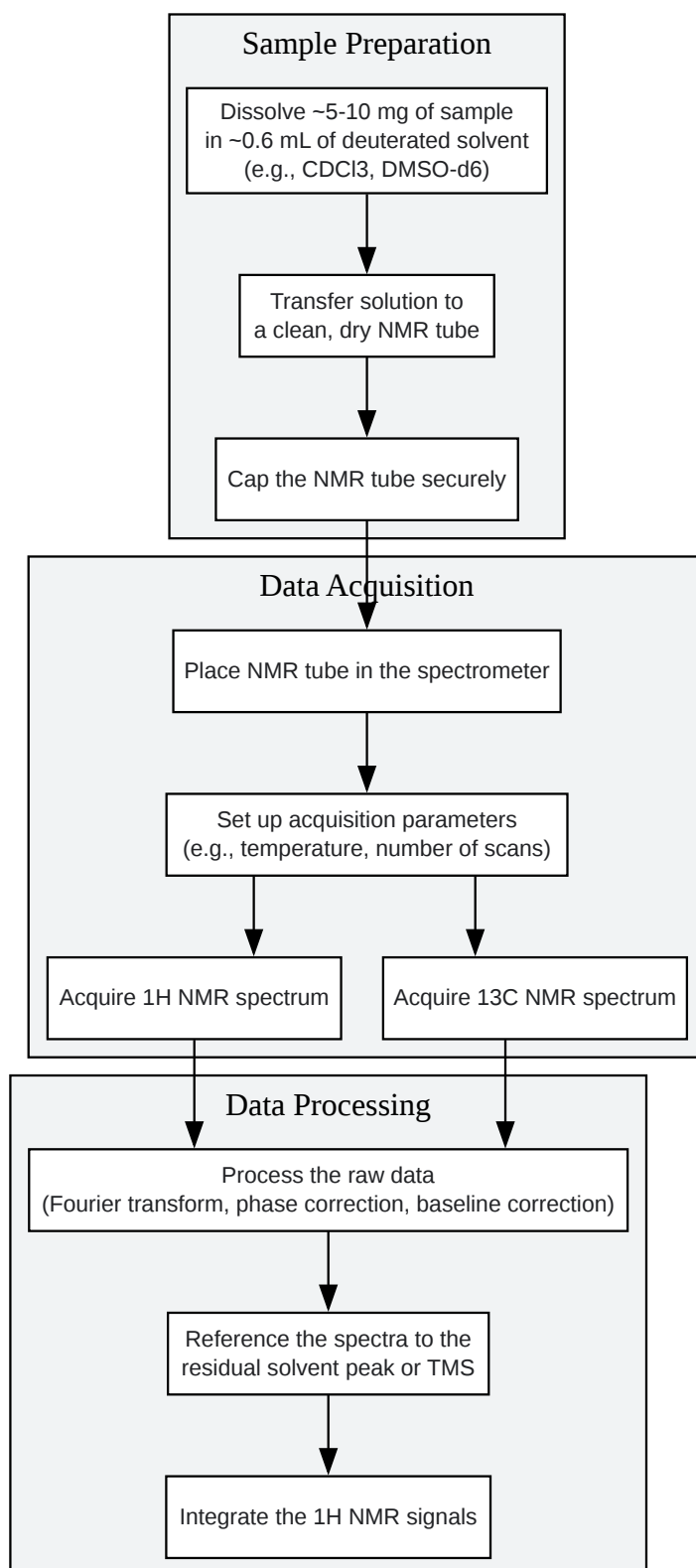
Predicted  $^{13}\text{C}$  NMR Data:

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (Aromatic, C-S)	138 - 142
C4 (Aromatic, C-Br)	125 - 129
C3 (Aromatic, C-CH <sub>3</sub> )	139 - 143
C2, C6 (Aromatic, CH)	128 - 132
C5 (Aromatic, CH)	133 - 137
C $\alpha$ (Pyrrolidine, C7, C10)	48 - 52
C $\beta$ (Pyrrolidine, C8, C9)	24 - 28
CH <sub>3</sub> (Methyl)	20 - 23

## Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine**, the following general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:



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Caption: A generalized workflow for preparing an NMR sample and acquiring spectral data.

### Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for similar compounds. If solubility is an issue, dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) can be used.
- Temperature: Standard probe temperature (e.g., 298 K).
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16 to 64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.

### Data Processing:

Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used for Fourier transformation, phase and baseline correction, and referencing of the spectra. The  $^1\text{H}$  NMR spectrum should be referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm), and the  $^{13}\text{C}$  NMR spectrum should be referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

In conclusion, while specific experimental NMR data for **1-(4-Bromo-3-methylphenylsulfonyl)pyrrolidine** is not currently available in the public domain, this guide provides a predictive overview and a standardized protocol for its acquisition and analysis.

Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective body of scientific knowledge.

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